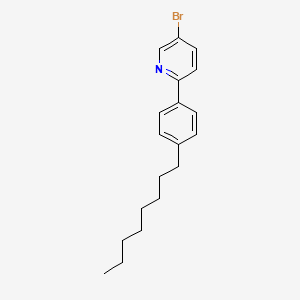

5-Bromo-2-(4-octylphenyl)pyridine

Description

Contextualization of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

Halogenated pyridine derivatives are fundamental building blocks in the world of organic chemistry, serving as versatile intermediates in the synthesis of a wide array of functional molecules. chemicalbook.comsemanticscholar.org The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly influences the molecule's electronic properties and reactivity. This alteration is crucial for a variety of synthetic transformations.

In organic synthesis, the carbon-halogen bond in compounds like bromopyridines is a key functional group for cross-coupling reactions. ossila.com Renowned methods such as the Suzuki, Stille, and Buchwald-Hartwig reactions utilize these halogenated precursors to form new carbon-carbon and carbon-heteroatom bonds. This capability allows for the construction of complex molecular architectures from simpler, readily available starting materials. The regioselective halogenation of the pyridine ring is a critical aspect, as the position of the halogen atom dictates the potential for subsequent chemical modifications. researchgate.net

In the realm of materials science, halogenated pyridines are integral to the design of novel materials with tailored electronic and photophysical properties. Their electron-deficient nature makes them suitable components in organic semiconductors, which are at the heart of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemicalbook.comsemanticscholar.org The ability to tune the properties of these materials by varying the halogen and its position on the pyridine ring is a powerful tool for materials scientists.

A comparative look at related halogenated pyridine compounds reveals the diversity of their applications:

| Compound Name | CAS Number | Key Application Areas |

| 5-Bromo-2-fluoropyridine | 766-11-0 | Pharmaceutical synthesis, semiconductor materials chemicalbook.com |

| 5-Bromo-2-chloropyrimidine | 32779-36-5 | Pharmaceutical intermediate, cross-coupling reactions chemicalbook.com |

| 5-Bromo-2,4-dichloropyridine | 849937-96-8 | Organic synthesis intermediate americanelements.com |

This table presents data for illustrative purposes, showcasing the applications of various halogenated pyridine derivatives.

Rationale for the Investigation of Phenyl-Pyridine Architectures in Emerging Technologies

The conjunction of a phenyl group with a pyridine ring creates a phenyl-pyridine architecture, a structural motif that has garnered significant attention for its utility in emerging technologies. This arrangement gives rise to unique photophysical properties, making these compounds prime candidates for advanced materials.

One of the most prominent applications of phenyl-pyridine frameworks is in the field of liquid crystals. semanticscholar.org The rigid, rod-like structure of many phenyl-pyridine derivatives, especially when substituted with flexible alkyl chains, allows them to exhibit mesomorphic phases. These liquid crystalline properties are highly dependent on the nature and position of the substituents on both the phenyl and pyridine rings. The octyl chain in 5-Bromo-2-(4-octylphenyl)pyridine, for instance, would be expected to promote the formation of liquid crystalline phases, a desirable characteristic for display technologies and optical switching devices.

Furthermore, phenyl-pyridine ligands are crucial in the development of phosphorescent metal complexes, particularly those of iridium and platinum, which are used as emitters in OLEDs. The electronic interplay between the phenyl and pyridine rings facilitates efficient intersystem crossing, leading to high phosphorescence quantum yields. The bromo-substituent in the target molecule could further enhance this spin-orbit coupling, potentially leading to improved emitter performance.

The following table highlights the properties of a representative liquid crystal, showcasing the type of data relevant to the study of phenyl-pyridine architectures:

| Property | Value | Conditions |

| Isotropization Temperature (TN-Iso) | 63.6 °C | - |

| Melting Point (TCr-N) | < -20 °C | - |

| Birefringence (Δn) | 0.07 | T = 22 °C, 636 nm |

This data is for an exemplary sexiphenyl-based liquid crystal and is intended to illustrate the types of properties investigated in such materials. semanticscholar.org

Overview of Research Trajectories for Novel Heterocyclic Compounds Bearing Alkyl and Bromo Substituents

Current research into heterocyclic compounds is increasingly focused on the precise tuning of their properties through strategic substitution. The presence of both an alkyl chain and a bromine atom on a heterocyclic core, as seen in this compound, represents a deliberate design choice aimed at achieving a combination of desirable characteristics.

The long alkyl chain, in this case, an octyl group, is primarily introduced to influence the material's physical properties. It enhances solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices. Moreover, the alkyl chain promotes self-assembly and can induce liquid crystallinity, as previously discussed.

The bromo-substituent serves a dual purpose. From a synthetic standpoint, it provides a reactive handle for further molecular elaboration through cross-coupling reactions, allowing for the creation of more complex structures or polymers. ossila.com From a materials perspective, the heavy bromine atom can enhance spin-orbit coupling, which is beneficial for phosphorescent applications. It also modulates the electronic energy levels of the molecule, which can be fine-tuned to optimize performance in electronic devices.

Research in this area often involves the synthesis of a series of related compounds where the length of the alkyl chain or the position of the bromo-substituent is varied. This systematic approach allows for the establishment of structure-property relationships, which are essential for the rational design of new materials with optimized performance for specific applications, ranging from organic electronics to sensing and beyond.

Structure

2D Structure

3D Structure

Properties

CAS No. |

179998-83-5 |

|---|---|

Molecular Formula |

C19H24BrN |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

5-bromo-2-(4-octylphenyl)pyridine |

InChI |

InChI=1S/C19H24BrN/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)19-14-13-18(20)15-21-19/h9-15H,2-8H2,1H3 |

InChI Key |

JNTAHDPMZPJFNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Ii. Synthetic Methodologies for the Elaboration of 5 Bromo 2 4 Octylphenyl Pyridine

Retrosynthetic Analysis and Strategic Disconnection Approaches

The design of a synthetic route for 5-Bromo-2-(4-octylphenyl)pyridine begins with a retrosynthetic analysis, a problem-solving technique where the target molecule is broken down into simpler, commercially available starting materials. advancechemjournal.com The key bond for disconnection in this molecule is the C-C bond between the pyridine (B92270) and phenyl rings. This leads to two primary synthons: a 5-bromopyridine derivative and a 4-octylphenyl derivative.

Palladium-Catalyzed Cross-Coupling Methodologies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely employed in the synthesis of biaryl compounds like this compound.

The Suzuki-Miyaura coupling is a versatile method that joins an organoboron compound with an organic halide. nih.govnih.govcdnsciencepub.comclaremont.edu In the context of synthesizing the target molecule, this would typically involve the reaction of a 5-bromopyridine derivative with 4-octylphenylboronic acid or its ester.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent. For the coupling of pyridine derivatives, catalysts like Pd(dppf)Cl2 have been shown to be effective. nih.govnih.govcdnsciencepub.comclaremont.edu The reaction temperature and the presence of water can also significantly influence the reaction yield. nih.govnih.govcdnsciencepub.com

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

| Parameter | Variation | Observation |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Pd(dppf)Cl2 often provides better yields for heteroaryl couplings. nih.govnih.govcdnsciencepub.comclaremont.edu |

| Ligand | Phosphine-based ligands (e.g., RuPhos) | Bulky and electron-rich ligands can enhance catalytic activity. claremont.edu |

| Base | K2CO3, Cs2CO3, NaHCO3 | The choice of base can affect the reaction rate and yield. |

| Solvent | Toluene, Dioxane, DMF | The solvent system can influence the solubility of reactants and the stability of the catalyst. |

The Negishi coupling provides an alternative route for C-C bond formation, utilizing an organozinc reagent and an organic halide. researchgate.netwikipedia.orgorgsyn.orgorganic-chemistry.org This method is known for its high functional group tolerance and can be particularly useful for coupling complex fragments. researchgate.netorgsyn.org The synthesis of this compound via Negishi coupling would involve the reaction of a 5-bromopyridylzinc reagent with a 4-octylphenyl halide, or vice versa.

The preparation of the organozinc reagent is a critical step. It can be generated in situ from the corresponding organolithium or Grignard reagent, or directly from an organic halide using activated zinc. orgsyn.org Palladium catalysts, often in combination with phosphine (B1218219) ligands like X-Phos, are commonly used to facilitate the coupling. researchgate.net

Table 2: Key Components in Negishi Coupling for 2-Arylpyridine Synthesis

| Component | Example | Role |

|---|---|---|

| Organozinc Reagent | (4-octylphenyl)zinc chloride | Nucleophilic partner |

| Organic Halide | 2,5-dibromopyridine | Electrophilic partner |

| Palladium Catalyst | Pd(PPh3)4, Pd2(dba)3 | Facilitates the catalytic cycle |

| Ligand | PPh3, X-Phos | Stabilizes the palladium center and influences reactivity |

Direct Arylation Strategies for Pyridine Core Functionalization

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. researchgate.netnih.govnih.govpreprints.orgrsc.org This approach involves the direct coupling of a C-H bond of the pyridine ring with an aryl halide. For the synthesis of the target molecule, this could involve the direct arylation of 5-bromopyridine with a 4-octylaryl derivative.

The regioselectivity of direct arylation on the pyridine ring is a key challenge. The C-2 and C-5 positions are generally the most reactive sites for such transformations. researchgate.netrsc.org The choice of catalyst, ligand, and reaction conditions plays a crucial role in controlling the regioselectivity. rsc.org

Halogenation Techniques for Regioselective Bromination of Pyridine Scaffolds

When the synthetic strategy involves a late-stage bromination, the regioselective introduction of a bromine atom onto the 2-(4-octylphenyl)pyridine core is essential. The electronic properties of the pyridine ring and the phenyl substituent direct the position of electrophilic substitution.

Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. google.com The reaction conditions, including solvent and temperature, must be carefully controlled to achieve the desired 5-bromo isomer with high selectivity. youtube.comnih.govyoutube.com The use of N-oxides can also be a strategy to control the regioselectivity of halogenation on pyridine rings. nih.gov

Development of Novel Synthetic Pathways and Mechanistic Insights

Research continues to explore more efficient and sustainable methods for the synthesis of functionalized pyridines. This includes the development of novel catalysts, the use of flow chemistry to improve reaction control and scalability, and a deeper understanding of the reaction mechanisms to optimize existing protocols. nih.gov For instance, mechanistic studies on palladium-catalyzed reactions help in understanding the roles of ligands and additives in promoting the desired transformations. nih.gov

Scalable Synthesis and Process Optimization Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation and optimization of the synthetic process to ensure efficiency, cost-effectiveness, safety, and high product purity. The predominant method for synthesizing this class of biaryl compounds is the Suzuki cross-coupling reaction. Process optimization typically focuses on several key parameters of this reaction, including the choice of catalyst, base, solvent system, reaction temperature, and management of impurities.

For the synthesis of this compound, a likely scalable route involves the Suzuki coupling of a suitable bromopyridine derivative with a (4-octylphenyl)boronic acid. Key considerations for scaling up this process include:

Catalyst Selection and Loading: Palladium-based catalysts are highly effective for Suzuki couplings. mdpi.comresearchgate.net For industrial applications, minimizing the catalyst loading is crucial to reduce costs and minimize palladium contamination in the final product. mdpi.com Research on similar Suzuki reactions has shown that catalyst loadings can sometimes be reduced to as low as 0.5–2 mol% for palladium. mdpi.com The choice of ligand coordinated to the palladium is also critical. For instance, in the coupling of other bromo-indazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was found to be superior to other catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), providing higher yields in shorter reaction times. nih.gov

Impurity Profile and Purification: A significant challenge in scaling up is the management of impurities. nih.gov Potential by-products in the synthesis of this compound could arise from homo-coupling of the starting materials or side reactions involving the functional groups. Developing a robust purification method, such as recrystallization or column chromatography suitable for large quantities, is a critical aspect of process optimization. Controlling reaction conditions, such as temperature and stoichiometry, is key to minimizing the formation of these impurities from the outset. nih.gov

Reagent Handling and Safety: The use of hazardous reagents, such as liquid bromine in precursor synthesis, should be minimized or replaced with safer alternatives in a large-scale setting. nih.gov For instance, some processes are moving away from elemental bromine to less hazardous brominating agents. chemicalbook.com Similarly, the choice of solvents should consider not only their effect on the reaction but also their flammability, toxicity, and environmental impact.

The following tables summarize optimization data from studies on analogous Suzuki cross-coupling reactions, which can serve as a starting point for the process optimization of this compound synthesis.

Table 1: Screening of Palladium Catalysts for a Model Suzuki Coupling Reaction (Data based on the synthesis of 5-(pyrrol-2-yl)-1-ethyl-1H-indazole) nih.gov

| Entry | Catalyst | Reaction Time | Yield (%) |

| 1 | Pd(PPh₃)₄ | 4 h | 22 |

| 2 | Pd(PPh₃)₂Cl₂ | 4 h | 35 |

| 3 | Pd(PCy₃)₂ | 3 h | 60 |

| 4 | Pd(dppf)Cl₂ | 2 h | 92 |

Table 2: Influence of Base on a Model Suzuki Coupling Reaction (Data based on the Suzuki reaction of bromobenzene (B47551) and phenylboronic acid) researchgate.net

| Entry | Base | Yield (%) |

| 1 | K₂CO₃ | 98 |

| 2 | NaHCO₃ | 65 |

| 3 | Na₂CO₃ | 92 |

| 4 | KOH | 85 |

| 5 | NaOH | 88 |

| 6 | Et₃N | 32 |

| 7 | No Base | 0 |

This systematic approach to process optimization, informed by data from related chemical systems, is essential for developing a scalable, efficient, and economically viable manufacturing process for this compound.

Iii. Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromo 2 4 Octylphenyl Pyridine

Vibrational Spectroscopic Analysis (FT-IR, Raman Spectroscopy) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For 5-Bromo-2-(4-octylphenyl)pyridine, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for the different parts of the molecule. Key vibrational modes would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the octyl chain, expected in the 2850-2960 cm⁻¹ region.

C=C and C=N stretching: Associated with the pyridine (B92270) and phenyl rings, these would appear in the 1400-1600 cm⁻¹ range.

C-Br stretching: This would be found in the lower frequency (fingerprint) region of the spectrum.

CH₂ and CH₃ bending vibrations: From the octyl group, appearing around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

A data table presenting the expected vibrational frequencies and their assignments would be constructed from the experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), signal splitting patterns (multiplicity), and integration values (proton count). The aromatic protons on the pyridine and phenyl rings would resonate in the downfield region (typically δ 7.0-9.0 ppm), while the aliphatic protons of the octyl chain would appear in the upfield region (δ 0.8-2.7 ppm).

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between aromatic, aliphatic, and quaternary carbons. The carbon attached to the bromine atom would be influenced by the halogen's electronegativity and heavy atom effect.

Detailed data tables listing the predicted chemical shifts, multiplicities, coupling constants (J), and assignments for each proton and carbon would be essential for a complete analysis.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Assessment

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, showing which protons are adjacent to each other. It would be instrumental in assigning the protons within the pyridine ring, the phenyl ring, and the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for connecting the different fragments of the molecule, for instance, linking the phenyl ring to the pyridine ring and the octyl chain to the phenyl ring through their quaternary carbons.

High-Resolution Mass Spectrometry for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact elemental formula of this compound, confirming its atomic composition and the presence of the bromine isotope pattern (⁷⁹Br and ⁸¹Br).

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule, providing information about the electronic transitions between molecular orbitals. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the conjugated biphenyl-pyridine system.

Fluorescence Spectroscopy: If the molecule is fluorescent, an emission spectrum would be recorded after excitation at a specific wavelength. This would provide data on the Stokes shift, quantum yield, and excited-state lifetime, offering further insight into the electronic structure and potential applications in materials science.

X-ray Crystallography: Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the molecule's conformation, such as the dihedral angle between the pyridine and phenyl rings, and detail any intermolecular interactions (e.g., π-π stacking, halogen bonding) that dictate the crystal packing.

Without access to peer-reviewed studies or database entries containing this specific information, a detailed and factual article as requested cannot be generated.

Crystal Packing Motifs and Supramolecular Assembly

Halogen Bonding: The presence of a bromine atom on the pyridine ring introduces the possibility of halogen bonding. This is a highly directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, such as the nitrogen atom of a neighboring pyridine ring or other electron-rich areas. This type of interaction is a significant factor in the crystal engineering of halogenated organic compounds.

C-H···π Interactions: The hydrogen atoms of the alkyl chain and the aromatic rings can interact with the electron-rich π systems of the phenyl and pyridine rings of adjacent molecules. These weak hydrogen bonds are crucial in stabilizing the three-dimensional crystal structure.

Van der Waals Forces: The long, flexible octyl chain would contribute significantly to the crystal packing through van der Waals interactions. These forces, although individually weak, become substantial over the length of the alkyl chain, influencing how the molecules interdigitate and fill space. The conformation of the alkyl chain itself is a result of optimizing these interactions while minimizing steric strain.

Conformational Analysis of the Alkyl Chain and Phenyl-Pyridine Dihedral Angles

The conformation of this compound in the solid state would be a balance between intramolecular steric effects and the intermolecular forces that maximize packing efficiency.

Phenyl-Pyridine Dihedral Angle: The dihedral angle, or twist angle, between the phenyl and pyridine rings is a critical conformational parameter. In the parent compound, 2-phenylpyridine (B120327), theoretical calculations suggest a dihedral angle of approximately 21-23 degrees. researchgate.net This twisted conformation represents a compromise between the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric repulsion between the ortho-hydrogen atoms on the adjacent rings. The presence of substituents, like the bromine atom and the para-octyl group, could subtly alter this angle. For comparison, in N-phenylpyridine-2-carbamide, the dihedral angle between the pyridine and phenyl rings is nearly coplanar at 1.8 degrees, a conformation stabilized by an intramolecular hydrogen bond. nih.govnih.gov

Table of Expected Conformational Parameters and Interactions

Since no experimental data is available for this compound, the following table summarizes the expected parameters based on theoretical principles and data from analogous compounds.

| Parameter/Interaction | Expected Feature | Basis for Expectation |

| Phenyl-Pyridine Dihedral Angle | Twisted, likely 20-30° | Steric hindrance between rings vs. π-conjugation; DFT calculations on 2-phenylpyridine show a ~21° twist. researchgate.net |

| Alkyl Chain Conformation | Predominantly all-trans (extended) | Minimization of intramolecular steric strain and maximization of intermolecular van der Waals forces. libretexts.org |

| Primary Supramolecular Synthons | Halogen bonds (Br···N), π-π stacking, C-H···π interactions | Presence of bromo, phenyl, and pyridine moieties. nih.gov |

Iv. Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of medium to large-sized molecules like "5-Bromo-2-(4-octylphenyl)pyridine". DFT calculations can elucidate the distribution of electrons within the molecule, its reactivity, and other fundamental chemical characteristics. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or larger), researchers can model the molecule's behavior with considerable accuracy. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's ability to interact with other chemical species. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies that the molecule is more prone to chemical reactions. For "this compound," the HOMO is expected to be localized primarily on the electron-rich phenylpyridine core, while the LUMO would also be distributed over this aromatic system. The presence of the electron-withdrawing bromine atom and the electron-donating octyl group will influence the energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Reflects chemical reactivity and stability |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. shodor.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. The MEP surface is color-coded to indicate different electrostatic potential regions. Typically, red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. urfu.ruresearchgate.net

For "this compound," the MEP surface would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring due to its lone pair of electrons, making it a potential hydrogen bond acceptor. The bromine atom, being electronegative, would also exhibit a region of negative potential. The phenyl ring and the octyl chain would have regions of relatively neutral potential.

Ab Initio Methods for Geometry Optimization and Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate predictions of molecular geometry and spectroscopic properties. researchgate.net Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, when combined with extensive basis sets, can be used to determine the most stable conformation of "this compound".

These calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, ab initio calculations can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. This allows for a direct comparison with experimental data, aiding in the structural confirmation of the synthesized compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

The long octyl chain in "this compound" imparts significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations, the dynamics of the flexible octyl tail, and how the molecule behaves in different environments (e.g., in solution or in a condensed phase). nih.gov

MD simulations can provide insights into the molecule's shape, size, and how it might pack in a solid or liquid-crystalline state. This is particularly relevant for understanding the material properties of "this compound" and its derivatives.

Reaction Mechanism Studies of Synthetic Transformations

Computational chemistry can be employed to investigate the reaction mechanisms involved in the synthesis of "this compound". For instance, the Suzuki cross-coupling reaction, a common method for forming the C-C bond between the pyridine and phenyl rings, can be modeled to understand its energy profile and the structure of the transition states. mdpi.com

By calculating the activation energies and reaction energies for different proposed pathways, computational studies can help in optimizing reaction conditions to improve yields and minimize byproducts. These studies can also shed light on the role of the catalyst and the effects of different solvents and bases on the reaction outcome.

Computational Predictions of Non-Covalent Interactions and Self-Assembly Propensities

The interplay of non-covalent interactions, such as π-π stacking, van der Waals forces, and halogen bonding, can drive the self-assembly of "this compound" into ordered structures. Computational methods can be used to predict the strength and nature of these interactions.

The aromatic rings can participate in π-π stacking, while the long octyl chain can lead to significant van der Waals interactions, which are crucial for the formation of liquid-crystalline phases. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that has gained increasing attention in crystal engineering and materials science. Understanding these interactions is key to predicting and controlling the self-assembly of "this compound" into functional materials.

V. Chemical Reactivity and Derivatization Strategies for 5 Bromo 2 4 Octylphenyl Pyridine

Palladium-Catalyzed Functionalization of the Bromo Substituent

The bromo substituent at the 5-position of the pyridine (B92270) ring is a key handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a Palladium(0) center, which is the initial step in many of these catalytic cycles.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-pyridine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com The reaction is highly tolerant of various functional groups and is frequently used to synthesize biaryl compounds. nih.gov For 5-Bromo-2-(4-octylphenyl)pyridine, a Suzuki coupling can introduce a wide range of aryl or vinyl substituents at the 5-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂, with bases like K₂CO₃, K₃PO₄, or NaOH. nih.govbeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

| Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 5-Bromo-2-arylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 3,5-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 85 |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 60-85 |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 5-position of the pyridine ring and a terminal alkyne. organic-chemistry.orglibretexts.org This copper-co-catalyzed palladium reaction is the most common method for synthesizing arylalkynes. jk-sci.commdpi.com The reaction typically involves a palladium(0) catalyst, a copper(I) salt (like CuI), and an amine base (such as triethylamine or diisopropylamine), which also serves as the solvent in some cases. organic-chemistry.orgjk-sci.com This method allows for the introduction of an ethynyl group, which can be further functionalized, or a substituted alkynyl moiety directly onto the pyridine core.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |

| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70-85 researchgate.net |

| 4-Bromotoluene | 1-Heptyne | Pd(PPh₃)₄ / CuI | Piperidine | THF | 92 |

| 3-Bromopyridine | Ethynylbenzene | PdCl₂(PPh₃)₂ / CuI | Et₂NH | Benzene | 88 |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orglibretexts.org It enables the coupling of the bromo-pyridine with a wide variety of primary or secondary amines, amides, or other N-nucleophiles. acsgcipr.orgjk-sci.com The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich, such as XPhos or SPhos), and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). jk-sci.com This reaction is instrumental in synthesizing derivatives where the 5-position is substituted with an amino group, which is a common pharmacophore.

Table 3: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Bromobiphenyl | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 95 |

| 2-Bromopyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 88 |

| 3-Bromoquinoline | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 91 |

Carbonylation: Palladium-catalyzed carbonylation introduces a carbonyl group (C=O) at the 5-position of the pyridine ring, typically using carbon monoxide (CO) gas or a CO surrogate. bohrium.comresearchgate.net These reactions can lead to the formation of esters, amides, or carboxylic acids, depending on the nucleophile used (an alcohol, amine, or water, respectively). The process involves the oxidative addition of the aryl bromide to Pd(0), followed by CO insertion into the palladium-carbon bond and subsequent reductive elimination with the nucleophile. nih.govmdpi.com This strategy is valuable for synthesizing pyridine-5-carboxylic acid derivatives from this compound.

Cyanation: The introduction of a nitrile (-CN) group can be achieved through palladium-catalyzed cyanation. nih.govrsc.org This reaction transforms the bromo-substituent into a cyano group, which is a versatile synthetic intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocycles. Modern methods often employ safer, non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in place of highly toxic reagents like KCN or Zn(CN)₂. nih.govorganic-chemistry.org

Functionalization of the Pyridine Nitrogen Atom (N-Oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom allows for electrophilic attack, leading to functionalization through N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgscripps.edu The resulting N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution. arkat-usa.orgsemanticscholar.org For instance, it activates the C2 and C4 positions for nucleophilic attack and can direct electrophilic substitution. scripps.eduresearchgate.net This modification provides a route to further functionalize the pyridine ring, and the N-oxide can be easily removed by deoxygenation if needed. semanticscholar.org

Quaternization: The pyridine nitrogen can react with various alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl triflates, to form a quaternary pyridinium salt. nih.govresearchgate.net This transformation introduces a permanent positive charge on the nitrogen atom, which dramatically changes the molecule's physical and chemical properties, including its solubility and electronic characteristics. Quaternization further deactivates the pyridine ring towards electrophilic substitution but can facilitate nucleophilic substitution reactions.

Reactions Involving the Octylphenyl Moiety

The octylphenyl portion of the molecule also presents opportunities for derivatization. The long alkyl chain can influence the molecule's solubility and liquid crystalline properties. While the phenyl ring is generally less reactive towards electrophilic substitution than benzene due to the deactivating effect of the attached pyridine ring, reactions can still be performed under forcing conditions. More accessible are reactions on the octyl chain itself, particularly at the benzylic position (the carbon atom attached to the phenyl ring), which can be functionalized through free-radical halogenation (e.g., using N-bromosuccinimide) to introduce a handle for further modification.

Regioselective Substitution Reactions on the Pyridine and Phenyl Rings

Beyond the functionalization of the bromo group, regioselective substitution on the C-H bonds of the pyridine and phenyl rings can be achieved. The electron-deficient pyridine ring is generally resistant to electrophilic aromatic substitution, which, if forced, typically occurs at the 3- and 5-positions. youtube.comquora.com However, the existing substituents on this compound direct further substitution.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. By using a strong base like n-butyllithium or lithium diisopropylamide (LDA), a proton can be abstracted from a position ortho to a directing group. mdpi.com In this molecule, lithiation could potentially occur at the C6 position of the pyridine ring or at the positions ortho to the octyl group on the phenyl ring. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce new substituents with high regiocontrol.

Development of Complex Polymeric or Oligomeric Architectures via Derivatization

The difunctional nature of this compound makes it a promising monomer for the synthesis of polymers and oligomers. Palladium-catalyzed cross-coupling reactions are central to this approach. For example, a Suzuki polycondensation reaction could be employed by first converting the bromo-substituent into a boronic acid or boronic ester. The resulting monomer could then be polymerized with a di-bromo aromatic comonomer to create conjugated polymers. Alternatively, homopolymerization via Yamamoto or Grignard metathesis cross-coupling could be envisioned after converting the bromo-substituent into an organometallic species. The long octyl side chains are crucial in this context, as they impart solubility to the resulting rigid polymer backbone, allowing for solution processing and characterization.

Vi. Research on 5 Bromo 2 4 Octylphenyl Pyridine in Advanced Materials Science

Exploration in Organic Electronic Devices

No research data was found regarding the exploration of 5-Bromo-2-(4-octylphenyl)pyridine in organic electronic devices.

Role in Organic Light-Emitting Diodes (OLEDs) as Emitter or Host Materials

There are no available studies on the role of this compound as an emitter or host material in Organic Light-Emitting Diodes (OLEDs). While related bromo-pyridine derivatives have been investigated as building blocks for semiconductor materials in OLEDs, specific research on this compound is absent from the public domain.

Application in Organic Photovoltaics (OPVs) as Donor or Acceptor Components

No published research could be located that details the application or performance of this compound as a donor or acceptor component in Organic Photovoltaics (OPVs).

Utilization in Organic Field-Effect Transistors (OFETs)

There is no available research on the utilization of this compound in Organic Field-Effect Transistors (OFETs).

Investigation in Liquid Crystalline Systems

No specific investigations into the liquid crystalline properties of this compound have been documented in the reviewed literature. While the broader class of phenylpyridine derivatives is known to exhibit liquid crystalline behavior, data for this specific compound is not available.

Mesophase Formation and Characterization (Thermotropic and Lyotropic)

There is no information available regarding the mesophase formation, whether thermotropic or lyotropic, or the characterization of any such phases for this compound.

Electro-Optical Switching Dynamics

No studies on the electro-optical switching dynamics of this compound in any potential liquid crystalline phase have been reported.

Development of Chemo- and Biosensors Based on Its Responsive Characteristics

There is no available research data to suggest that this compound has been investigated for the development of chemo- or biosensors. Consequently, information regarding its sensing mechanisms, selectivity studies, or its ability to detect metal ions and small molecules is not present in the current body of scientific literature.

Sensing Mechanisms and Selectivity Studies

No studies detailing the sensing mechanisms or selectivity of this compound have been found.

Detection of Metal Ions and Small Molecules

There are no published findings on the application of this compound for the detection of metal ions or small molecules.

Nanostructure Fabrication and Self-Assembly in Thin Films and Interfaces

No research dedicated to the fabrication of nanostructures or the study of self-assembly in thin films and interfaces using this compound has been identified. While related compounds, specifically 2-(4-octylphenyl)pyridin-5-yl alkanoates and alkenoates, have been studied for their liquid crystalline properties which involve self-assembly, this research does not extend to the bromo-derivative in the context of nanostructure fabrication or thin film self-assembly as requested. tandfonline.com

Vii. Supramolecular Chemistry and Host Guest Interactions of 5 Bromo 2 4 Octylphenyl Pyridine

Investigation of Self-Assembly Processes in Solution and Solid State

The molecular architecture of 5-Bromo-2-(4-octylphenyl)pyridine suggests a strong potential for self-assembly. The long octyl chain introduces van der Waals forces and solvophobic effects that could drive aggregation in solution, potentially leading to the formation of micelles or other organized structures. In the solid state, a combination of π-π stacking from the phenyl and pyridine (B92270) rings, along with possible halogen bonding involving the bromine atom, could direct the crystallization process into well-defined supramolecular architectures.

Coordination Chemistry with Transition Metal Ions

The nitrogen atom in the pyridine ring of this compound is a classic coordination site for transition metal ions. The electronic properties of the pyridine ring, influenced by the bromo and octylphenyl substituents, would play a crucial role in the stability and properties of any resulting metal complexes.

The synthesis of metal complexes with this compound would likely involve reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization of these potential complexes would be paramount, utilizing methods such as single-crystal X-ray diffraction to determine the precise coordination geometry and solid-state packing. Spectroscopic techniques like FT-IR, NMR, and mass spectrometry would confirm the formation of the complexes and provide further structural insights. At present, there are no published reports detailing the synthesis and structural characterization of metal complexes specifically involving this compound.

Non-Covalent Interactions (Halogen Bonding, π-π Stacking, C-H···π)

The structure of this compound is ripe for a range of non-covalent interactions that are fundamental to crystal engineering and supramolecular design. ias.ac.inresearchgate.netrsc.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.

π-π Stacking: The electron-rich phenyl ring and the electron-deficient pyridine ring can engage in π-π stacking interactions.

C-H···π Interactions: The hydrogen atoms of the octyl chain and the aromatic rings can interact with the π-systems of adjacent molecules.

A detailed analysis of the crystal structure of this compound, which is not currently available, would be the primary method to identify and quantify these interactions. Computational modeling could also provide valuable insights into the energetics and geometries of these non-covalent bonds.

Encapsulation and Host-Guest Systems with Macrocyclic Receptors

The elongated and somewhat rigid structure of this compound makes it a potential guest molecule for various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. The octylphenyl moiety could be encapsulated within the hydrophobic cavity of a host, leading to the formation of a stable host-guest complex. Such systems are of interest for applications in drug delivery, sensing, and catalysis.

Investigations into the formation of such host-guest systems would involve spectroscopic titrations (NMR, fluorescence) to demonstrate encapsulation and determine binding affinities. However, there is no specific research in the public domain on the encapsulation of this compound by macrocyclic receptors.

Co-crystallization and Cocrystal Engineering Studies

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid. This compound, with its hydrogen bond accepting pyridine nitrogen and its halogen bond donating bromine atom, is a prime candidate for forming cocrystals with a variety of co-formers. These co-formers could be selected to introduce specific functionalities or to modulate the solid-state properties of the material.

The design and synthesis of cocrystals would be followed by thorough structural characterization, primarily through single-crystal X-ray diffraction, to understand the intermolecular interactions driving their formation. Differential scanning calorimetry and thermogravimetric analysis would also be important for characterizing their thermal properties. As with the other areas of supramolecular chemistry discussed, dedicated studies on the co-crystallization of this compound have not been reported in the searched scientific literature.

Viii. in Vitro and Mechanistic Studies of Biological Interactions Excluding Clinical Data

Design of Targeted Probes and Biosensors for Biological Systems

While general principles of how related chemical structures, such as other substituted phenylpyridines, interact with biological systems exist, any discussion of 5-Bromo-2-(4-octylphenyl)pyridine in this context would be speculative and fall outside the strict, data-driven parameters of the requested article. The lipophilic nature of the octylphenyl group and the presence of the bromo- and pyridine (B92270) moieties suggest potential for biological activity, but without experimental data, no definitive statements can be made.

Therefore, at present, the scientific community has not published research that would allow for a thorough and accurate compilation of the in vitro biological profile of this compound as outlined. Further experimental investigation would be required to generate the data necessary to fulfill the scope of this inquiry.

Ix. Future Research Directions and Emerging Applications

Exploration of New Synthetic Methodologies and Sustainable Routes

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the preparation of 5-Bromo-2-(4-octylphenyl)pyridine and its derivatives. Key areas of exploration include:

One-Pot Multicomponent Reactions: Investigating one-pot synthesis strategies that combine multiple reaction steps into a single, streamlined process will be a priority. These reactions can significantly reduce solvent waste, energy consumption, and purification steps, aligning with the principles of green chemistry.

Catalytic Innovations: The development of novel catalysts, such as metal-organic frameworks (MOFs) and functionalized nanoparticles, could offer higher yields and selectivity under milder reaction conditions. The use of recyclable heterogeneous catalysts is particularly attractive for sustainable industrial-scale production.

Microwave-Assisted Synthesis: Further exploration of microwave-assisted organic synthesis (MAOS) can lead to dramatically reduced reaction times and improved yields. This technique has been successfully applied to the synthesis of other pyridine (B92270) derivatives and holds significant promise for the efficient production of this compound.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The adaptation of synthetic routes for this compound to flow chemistry systems could enable on-demand production and facile process optimization.

A comparative overview of potential synthetic routes is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | Reduced waste, time, and energy consumption | Design of novel reaction cascades and catalyst systems |

| Advanced Catalysis (e.g., MOFs) | High efficiency, selectivity, and recyclability | Development of robust and reusable catalysts |

| Microwave-Assisted Synthesis | Rapid reaction rates and higher yields | Optimization of reaction conditions and scalability |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design and adaptation of existing protocols |

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and optimization of materials based on this compound. Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. This understanding is crucial for predicting their behavior in electronic and optical applications.

Predictive Modeling of Liquid Crystal Behavior: Advanced simulation techniques, such as molecular dynamics (MD) and Monte Carlo simulations, can be employed to predict the liquid crystalline phase behavior of materials incorporating this compound. These models can guide the rational design of molecules with specific mesophase characteristics.

Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, it will be possible to establish mathematical relationships between the molecular structure of this compound derivatives and their physical properties. This will enable the rapid screening of virtual libraries of compounds to identify candidates with desired characteristics.

Table 2 highlights the potential impact of various computational methods.

| Computational Method | Predicted Properties | Impact on Research and Development |

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, dipole moment | Rational design of materials for electronic and photonic devices |

| Molecular Dynamics (MD) | Liquid crystal phase transitions, self-assembly behavior | Prediction of mesophase stability and structure |

| QSPR Modeling | Boiling point, viscosity, refractive index | Accelerated discovery of new materials with tailored properties |

Integration into Hybrid Organic-Inorganic Materials

The functionalization of inorganic materials with this compound opens up exciting possibilities for the creation of novel hybrid materials with synergistic properties. Future research directions include:

Surface Modification of Nanoparticles: The pyridine nitrogen atom can act as a ligand to coordinate with the surface of various inorganic nanoparticles (e.g., gold, quantum dots, metal oxides). The long octyl chain can enhance the dispersibility of these nanoparticles in organic matrices, while the bromo-phenylpyridine core can introduce specific electronic or optical functionalities.

Perovskite Solar Cell Additives: Pyridine derivatives have been investigated as additives to improve the efficiency and stability of perovskite solar cells. The unique electronic properties and potential for self-assembly of this compound make it a candidate for interfacial engineering in these devices.

Templating for Mesoporous Materials: The liquid crystalline properties of this compound could be exploited to template the synthesis of mesoporous inorganic materials with ordered structures. The organic template could then be removed by calcination, leaving behind a porous inorganic framework with potential applications in catalysis and separation.

Multifunctional Material Design and Device Miniaturization

The inherent properties of this compound make it a promising candidate for the development of multifunctional materials and their integration into miniaturized devices. Emerging applications include:

Stimuli-Responsive Liquid Crystals: The combination of a liquid crystalline core with a reactive bromine atom allows for the design of materials that respond to external stimuli such as light, temperature, or electric fields. This could lead to the development of advanced sensors, actuators, and smart windows.

Miniaturized Electronic Components: The self-assembling nature of liquid crystals can be harnessed to create highly ordered thin films for use in miniaturized electronic devices. The semiconducting properties of the phenylpyridine core could be exploited in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Anisotropic Conductive Films: By incorporating conductive nanoparticles into a liquid crystalline matrix of this compound, it may be possible to create anisotropic conductive films where the electrical conductivity is direction-dependent. These materials are of interest for high-density interconnects in electronic packaging.

Expanding the Scope of Biological Applications (Excluding Human Clinical Trials)

While the primary applications of this compound are in materials science, its chemical structure also suggests potential for exploration in various biological contexts, excluding human clinical trials. Future preclinical research could investigate:

Biosensors: The liquid crystalline properties of this compound could be utilized in the development of sensitive and label-free biosensors. The binding of a target analyte to a functionalized surface could disrupt the liquid crystal ordering, leading to a detectable optical signal.

Bioimaging: The phenylpyridine core is a fluorophore, and its photophysical properties could be tuned through chemical modification. Derivatives of this compound could be explored as fluorescent probes for cellular imaging.

Antimicrobial Activity Screening: Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties. The unique combination of a lipophilic octyl chain and an electron-withdrawing bromine atom in this compound warrants investigation of its potential as an antimicrobial agent against various pathogens in in-vitro studies.

Enzyme Inhibition Assays: The rigid core and functional groups of this compound make it a candidate for screening as an inhibitor of specific enzymes. Its potential to interact with active sites could be explored through in-vitro enzymatic assays.

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(4-octylphenyl)pyridine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of brominated pyridine derivatives typically involves cross-coupling reactions. For example, 5-bromo-2-phenylpyridine analogs are synthesized via Suzuki-Miyaura coupling between bromopyridine precursors and aryl boronic acids . To optimize yields:

- Use palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.

- Maintain anhydrous conditions with degassed solvents (e.g., THF or DMF).

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography.

- Key Data : In analogous syntheses, yields of 70–90% are achieved with stoichiometric control and catalyst loading at 2–5 mol% .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns and alkyl chain integration).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at ~385–390 m/z for C₁₉H₂₄BrN).

- Elemental Analysis : Matches calculated C, H, N, and Br percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in transition-metal catalysis?

- Methodological Answer : This compound’s pyridine and aryl groups enable cyclometalation with metals like Au(III). For catalytic applications:

- Ligand Design : The bromine atom facilitates further functionalization (e.g., cross-coupling to introduce ancillary groups).

- Metal Complexation : React with AuCl₃ in dichloromethane under reflux to form (N,C)-Au(III) complexes. Isolate via precipitation with hexane .

- Case Study : A related (N,C)-Au(III) complex catalyzed cycloisomerization of 3-phenyl-1-hexene-5-yne, albeit with limited reproducibility due to steric hindrance from bulky substituents .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

- Methodological Answer :

- Crystal Growth : Slow evaporation from acetonitrile/ethyl acetate mixtures yields single crystals. The octyl chain may induce disorder; low-temperature (100 K) X-ray diffraction improves resolution .

- Data Refinement : Use SHELXL for structure solution. For disordered alkyl chains, apply constraints (e.g., ISOR, SIMU) and partial occupancy models.

- Example : A related pyrimidine derivative (5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine) crystallized in the orthorhombic space group P2₁2₁2₁ with R = 0.0566, demonstrating feasibility for bulky analogs .

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

- Methodological Answer :

- DFT Workflow : Optimize geometry at the B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to predict reactivity (e.g., charge transfer in catalysis).

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions influenced by the bromine and octyl groups.

- Validation : Compare computed bond lengths/angles with experimental XRD data to assess accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.